Methyl 5-(chlorosulfonyl)-2-methoxybenzoate
Overview
Description
Scientific Research Applications
Synthetic Applications and Chemical Reactions
- Synthesis of Novel Compounds : Research involving similar molecules, such as derivatives of griseofulvin and other complex molecules from marine endophytic fungi, demonstrates the ongoing interest in synthesizing new compounds that have biological activity, including antitumor and antimicrobial properties (X. Xia et al., 2011). This suggests potential routes for synthesizing novel derivatives of Methyl 5-(chlorosulfonyl)-2-methoxybenzoate for similar applications.
- Chemical Reactivity and Transformation : Studies on the reactivity of related compounds, such as methyl dichlorobenzoates with sulfur-centered nucleophiles, provide insights into the chemical behavior and possible transformations of this compound, which could be useful in synthesizing new herbicides with reduced environmental toxicity (Jorge G. Uranga et al., 2012).
Biological Activity and Therapeutic Potential
- Antifungal and Antimicrobial Activities : The discovery of compounds with moderate to high antifungal and antimicrobial activities from research on marine fungi and synthetic derivatives highlights the potential of this compound in serving as a precursor for developing new antimicrobial agents (Dongyan Yang et al., 2017).
- Anti-inflammatory and Analgesic Agents : The synthesis and evaluation of benzodifuranyl derivatives for their anti-inflammatory and analgesic activities showcase the potential therapeutic applications of structurally related compounds. Such studies suggest avenues for the development of new drugs based on the modification of this compound (A. Abu‐Hashem et al., 2020).
Environmental and Analytical Chemistry
- Environmental Fate and Analysis : Research on the occurrence, fate, and behavior of parabens in aquatic environments can be relevant to understanding the environmental impact of related compounds like this compound. Such studies are crucial for assessing the persistence and toxicity of these compounds in the environment (Camille Haman et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEWENZFUMWNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-91-7 | |
Record name | methyl 5-(chlorosulfonyl)-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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